9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-
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Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-, also known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and is often used in the synthesis of terminal alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The process involves the following steps :
- A 2-liter, three-necked, round-bottomed flask is fitted with a magnetic stirring bar, an addition funnel, and a distillation assembly.
- The system is purged with nitrogen and flame-dried.
- The flask is charged with 500 mL of dry 1,2-dimethoxyethane and 153 mL of borane-methyl sulfide complex.
- 1,5-Cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature at 50–60°C.
- The reaction mixture is distilled to remove dimethyl sulfide, and the remaining solution is cooled to 0°C to crystallize the 9-BBN dimer.
Industrial Production Methods
The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods typically involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- undergoes various types of reactions, including:
Hydroboration: It adds to alkenes to form organoboranes, which can be further oxidized to alcohols.
Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in tetrahydrofuran with alkenes at room temperature.
Reduction: Often performed in the presence of hydrogen peroxide and aqueous potassium hydroxide.
Substitution: Conducted under mild conditions with various electrophiles.
Major Products
Hydroboration: Terminal alcohols.
Reduction: Corresponding alcohols and amines.
Substitution: Various substituted organoboranes.
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through hydroboration, where it adds across the double bonds of alkenes to form organoboranes. This reaction proceeds via a concerted mechanism, involving the simultaneous formation of B-C and H-C bonds . The steric demand of 9-BBN greatly suppresses the formation of 2-substituted isomers, making it highly regioselective .
Comparison with Similar Compounds
Similar Compounds
Borane (BH3): Less regioselective and more reactive towards oxygen and water.
Diisopropylborane: Similar reactivity but less sterically hindered.
Thexylborane: More sterically hindered but less commonly used.
Uniqueness
9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is unique due to its high regioselectivity and stability. It is less sensitive to oxygen and water compared to other dialkyl boranes, making it a preferred reagent in many organic synthesis applications .
Properties
CAS No. |
53317-06-9 |
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Molecular Formula |
C12H23B |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
9-butan-2-yl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H23B/c1-3-10(2)13-11-6-4-7-12(13)9-5-8-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
IOYSACVTXWMRKD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C(C)CC |
Origin of Product |
United States |
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